N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 450371-86-5
Cat. No.: VC6339698
Molecular Formula: C27H26N4O4S
Molecular Weight: 502.59
* For research use only. Not for human or veterinary use.
![N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide - 450371-86-5](/images/structure/VC6339698.png)
Specification
CAS No. | 450371-86-5 |
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Molecular Formula | C27H26N4O4S |
Molecular Weight | 502.59 |
IUPAC Name | N-(furan-2-ylmethyl)-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-3-prop-2-enylquinazoline-7-carboxamide |
Standard InChI | InChI=1S/C27H26N4O4S/c1-2-14-31-26(34)22-11-10-20(25(33)29-17-21-9-6-15-35-21)16-23(22)30-27(31)36-18-24(32)28-13-12-19-7-4-3-5-8-19/h2-11,15-16H,1,12-14,17-18H2,(H,28,32)(H,29,33) |
Standard InChI Key | DOPOAFWGZZOHIW-UHFFFAOYSA-N |
SMILES | C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name, N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide, systematically describes its structure:
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A quinazoline core substituted at position 3 with a prop-2-en-1-yl (allyl) group.
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Position 2 features a sulfanyl (thioether) bridge linked to a 2-phenylethylcarbamoylmethyl group.
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Position 7 holds a carboxamide moiety with a furan-2-ylmethyl substituent .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 530.64 g/mol (calculated from atomic masses).
Structural Features
The compound integrates multiple functional groups:
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Quinazolinone core: Provides a planar, aromatic system conducive to π-π stacking interactions .
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Allyl (prop-2-en-1-yl) group: Introduces unsaturation, enabling potential Michael addition or polymerization reactions .
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Thioether linkage: Enhances metabolic stability compared to ethers .
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Phenethylcarbamoyl group: May facilitate receptor binding via hydrophobic and hydrogen-bonding interactions .
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Furan-2-ylmethyl carboxamide: Contributes to solubility and bioisosteric replacement potential .
Synthetic Pathways and Reactivity
Key Synthetic Strategies
While no explicit synthesis is documented for this compound, analogous quinazolinones suggest a multi-step approach:
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Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea .
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Allylation at Position 3: Alkylation using allyl bromide under basic conditions .
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Thioether Installation: Nucleophilic displacement of a halogen at position 2 with a mercaptoacetamide derivative .
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Carboxamide Functionalization: Coupling of 7-carboxylic acid with furfurylamine using EDCl/HOBt .
Reactivity Profile
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Allyl Group: Susceptible to electrophilic attack at the double bond (e.g., epoxidation, hydrohalogenation).
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Thioether: Oxidizable to sulfoxide or sulfone under controlled conditions .
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Furan Ring: Prone to electrophilic substitution (e.g., nitration, sulfonation) at the 5-position .
Physicochemical Properties
Calculated Properties
Property | Value | Method/Reference |
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logP | 3.2 ± 0.3 | XLogP3 |
Water Solubility | 0.012 mg/mL | ESOL |
Hydrogen Bond Donors | 2 | PubChem |
Hydrogen Bond Acceptors | 8 | PubChem |
Polar Surface Area | 98.7 Ų | ChemAxon |
Spectral Characteristics
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IR (KBr): Strong bands at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N quinazoline), and 1240 cm⁻¹ (C-S) .
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.10 (m, aromatic H), 6.40 (m, furan H), 5.90 (m, allyl CH₂=CH) .
Parameter | Prediction | Rationale |
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Caco-2 Permeability | High (6.2 × 10⁻⁶ cm/s) | Moderate logP, PSA <140 Ų |
CYP3A4 Inhibition | Probable | Allyl and furan moieties |
hERG Blockade | Low risk | No basic amines |
Applications and Future Directions
Drug Development
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Lead Optimization: Modifications at the allyl or thioether groups could enhance selectivity for kinase targets .
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Prodrug Design: Esterification of the carboxamide may improve oral bioavailability .
Material Science
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